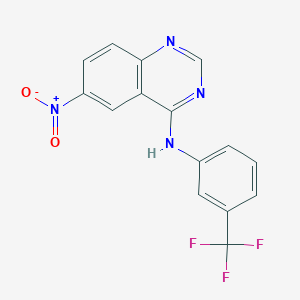

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” is a chemical compound with the molecular formula C15H9F3N4O2 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Synthesis Analysis

The synthesis of quinazoline derivatives, including “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine”, has been a topic of interest due to their significant biological activities . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The quinazoline core is substituted at position 4 by an amine group and at position 6 by a nitro group. The quinazoline core is also substituted at position 2 by a phenyl ring, which is further substituted at position 3 by a trifluoromethyl group .Physical And Chemical Properties Analysis

“6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” has a molecular weight of 334.25 . It has a melting point of 203-205 °C and a predicted boiling point of 450.5±45.0 °C . The compound has a predicted density of 1.509±0.06 g/cm3 and a predicted pKa of 5.25±0.50 .Scientific Research Applications

Synthesis and Chemical Properties

- Solid-Phase Synthesis : A traceless solid-phase synthesis route for 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones is developed, utilizing N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid tethered to Rink resin (Wang, Dixon, Kurth, & Lam, 2005).

- Synthesis of Quinazolin-4(3H)-imines : A single-step synthesis method for 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines is developed using simple carbonyl compounds, primary amines or amino acid methyl esters (Erba, Pocar, & Trimarco, 2005).

Biological and Medical Applications

- Biological Activities : N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a related compound, exhibits significant biological activities in medicine (Ouyang et al., 2016).

- Antiplasmodial Properties : Quinazoline derivatives, including those structurally similar to 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, display significant antiplasmodial activity against Plasmodium falciparum strains (Kabri et al., 2010).

Industrial Applications

- Dyeing Applications : Quinazolinone derivatives are used in the synthesis of acid quinazolinone dyes, demonstrating application in dyeing silk, wool, and cotton fibers with good fastness properties (Parekh, Lokh, & Wala, 2012).

Advanced Chemical Transformations

- Catalytic Synthesis : Copper-catalyzed reactions of aniline-derived benzamidines are used for the novel synthesis of quinazoline derivatives, showcasing advanced methodologies in chemical synthesis (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).

Future Directions

The future directions for the research and development of “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” and related quinazoline derivatives could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in various fields such as medicine, biology, and pesticides .

properties

IUPAC Name |

6-nitro-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-2-1-3-10(6-9)21-14-12-7-11(22(23)24)4-5-13(12)19-8-20-14/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOOZPWZRRDRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)

![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)

![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)

![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)